molecular formula C10H8N2O2 B7464304 N-pyridin-4-ylfuran-3-carboxamide

N-pyridin-4-ylfuran-3-carboxamide

Cat. No. B7464304
M. Wt: 188.18 g/mol
InChI Key: PTPNFPRNNRINKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-pyridin-4-ylfuran-3-carboxamide, also known as PFD, is a small molecule that has been extensively studied for its potential therapeutic applications in a variety of diseases. This compound has shown promising results in preclinical studies and has been investigated for its mechanism of action and physiological effects.

Mechanism of Action

The exact mechanism of action of N-pyridin-4-ylfuran-3-carboxamide is not fully understood, but it is believed to involve the modulation of multiple pathways involved in inflammation and fibrosis. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of pro-fibrotic signaling pathways such as TGF-β and Smad3.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the reduction of inflammation, fibrosis, and oxidative stress. This compound has also been shown to improve lung function and reduce mortality in animal models of acute lung injury and sepsis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-pyridin-4-ylfuran-3-carboxamide in lab experiments is its well-established synthesis method and availability. This compound has also been extensively studied in preclinical models, which makes it a useful tool for investigating the mechanisms of disease and potential therapeutic interventions. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-pyridin-4-ylfuran-3-carboxamide. One area of interest is the development of more effective formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the investigation of this compound in other disease models, such as liver fibrosis and kidney disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-pyridin-4-ylfuran-3-carboxamide involves the reaction of 4-aminopyridine-3-carboxamide with furan-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain pure this compound.

Scientific Research Applications

N-pyridin-4-ylfuran-3-carboxamide has been investigated for its potential therapeutic applications in a variety of diseases, including pulmonary fibrosis, acute lung injury, and sepsis. Preclinical studies have shown that this compound can reduce inflammation, fibrosis, and oxidative stress, which are key factors in the development of these diseases.

properties

IUPAC Name

N-pyridin-4-ylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(8-3-6-14-7-8)12-9-1-4-11-5-2-9/h1-7H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPNFPRNNRINKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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